molecular formula C16H15N3O3S B3007257 2-(4-(ethylthio)phenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 941971-40-0

2-(4-(ethylthio)phenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B3007257
CAS RN: 941971-40-0
M. Wt: 329.37
InChI Key: UOIUDANEYXRVID-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and furan) and a heterocyclic ring (oxadiazole) could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the acetamide group could undergo hydrolysis, the ethylthio group could participate in substitution reactions, and the aromatic rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility, while the presence of aromatic rings could affect its stability and reactivity .

Scientific Research Applications

Antimicrobial Evaluation

1,3,4-Oxadiazoles, including derivatives similar to 2-(4-(ethylthio)phenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide, have been noted for their significant biological effects. They exhibit cytotoxic, antibacterial, antifungal, and anti-tubercular activities. Some derivatives of 1,3,4-oxadiazole have shown remarkable antibacterial activities against bacteria like Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).

Carcinogenicity Studies

Research on similar 5-nitrofurans with heterocyclic substituents, including 1,3,4-oxadiazoles, has been conducted to evaluate their carcinogenic potential. These studies have provided insights into the incidences of various types of tumors in animal models (Cohen et al., 1975).

Antimicrobial and Hemolytic Activity

Studies on derivatives of 1,3,4-oxadiazole, similar to the compound , have shown promising results in antimicrobial screening. These compounds have been tested against various microbial species, and some have exhibited significant antimicrobial activities with low toxicity, making them candidates for further biological screening (Gul et al., 2017).

Anticancer Activity

Derivatives of 1,3,4-oxadiazole, similar to the compound , have been tested for their anticancer activities. These compounds have demonstrated a potent and selective cytotoxic effect against certain cancer cell lines, suggesting their potential use in cancer therapy (Horishny et al., 2021).

properties

IUPAC Name

2-(4-ethylsulfanylphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-2-23-12-7-5-11(6-8-12)10-14(20)17-16-19-18-15(22-16)13-4-3-9-21-13/h3-9H,2,10H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIUDANEYXRVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(ethylthio)phenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

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